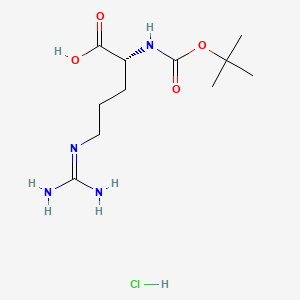

Boc-D-Arg-OH.HCl

Übersicht

Beschreibung

N-BOC-D-Arginine hydrochloride, also known as N-BOC-D-Arginine hydrochloride, is a useful research compound. Its molecular formula is C11H23ClN4O4 and its molecular weight is 274,4*36,5*18,0 g/mole. The purity is usually 95%.

BenchChem offers high-quality N-BOC-D-Arginine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-BOC-D-Arginine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemische Synthese

Boc-D-Arg-OH.HCl wird oft in der chemischen Synthese verwendet, da es einzigartige Eigenschaften besitzt. Die Boc-Gruppe (tert-Butoxycarbonyl) ist eine häufige Schutzgruppe, die in der organischen Synthese verwendet wird {svg_1}. Sie ist besonders nützlich in der Peptidsynthese, wo sie die Aminogruppe von Aminosäuren wie Arginin schützen kann {svg_2}.

Biochemische Forschung

In der biochemischen Forschung kann this compound zur Untersuchung der Proteinstruktur und -funktion verwendet werden. Die D-Arginin-Komponente des Moleküls kann in Peptide eingebaut werden, um die Auswirkungen der Stereochemie auf die biologische Aktivität zu untersuchen {svg_3}.

Pharmazeutische Anwendungen

This compound könnte möglicherweise bei der Entwicklung neuer Arzneimittel verwendet werden. Beispielsweise könnte es zur Synthese von Peptid-basierten Arzneimitteln mit verbesserter Stabilität oder veränderter Aktivität verwendet werden {svg_4}.

Materialwissenschaften

In den Materialwissenschaften könnte this compound verwendet werden, um neuartige Materialien mit einzigartigen Eigenschaften zu schaffen. Beispielsweise könnte es verwendet werden, um Peptid-basierte Materialien für die Verwendung in der Arzneimittelfreisetzung oder Gewebezüchtung zu synthetisieren {svg_5}.

Chromatographie

This compound könnte in der Chromatographie verwendet werden, einem Verfahren zur Trennung von Gemischen. Die Verbindung könnte als Standard oder als Zielmolekül in der Affinitätschromatographie verwendet werden {svg_6}.

Analytische Chemie

In der analytischen Chemie könnte this compound als Reagenz oder Standard in verschiedenen Assays verwendet werden. Beispielsweise könnte es in Assays verwendet werden, die die Aktivität von Enzymen messen sollen, die Argininreste modifizieren {svg_7}.

Wirkmechanismus

Target of Action

It is known that d-arginine, the core amino acid in this compound, plays a role in the inhibition of glutamate-induced nitric oxide production in rats .

Mode of Action

The boc group in the compound is a protective group used in peptide synthesis . It can be cleaved by mild acidolysis , which may influence its interaction with its targets.

Biochemical Pathways

The compound’s core amino acid, d-arginine, is known to be involved in the nitric oxide production pathway .

Pharmacokinetics

The compound is soluble in water or 1% acetic acid , which may influence its bioavailability.

Action Environment

The compound is recommended to be stored at 2-8°c in an inert atmosphere , suggesting that temperature and oxygen levels may affect its stability.

Biologische Aktivität

N-BOC-D-Arginine hydrochloride is a derivative of the amino acid arginine, specifically protected with a tert-butyloxycarbonyl (Boc) group. This compound plays a significant role in various biological processes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its mechanisms, applications, and relevant research findings.

- Chemical Formula : C₁₁H₂₃ClN₄O₄

- Appearance : White to almost white crystalline powder

- Density : Approximately 1.29 g/cm³

The Boc group serves as a protective mechanism for the amino group, facilitating selective modifications during peptide synthesis. This characteristic is crucial for researchers aiming to create peptide analogs with specific functionalities.

Mechanisms of Biological Activity

N-BOC-D-Arginine hydrochloride exhibits multiple biological activities attributed to its parent compound, D-arginine. Key mechanisms include:

- Nitric Oxide Production : Arginine is a precursor for nitric oxide (NO) synthesis, essential for vascular function and cellular signaling. NO plays a critical role in regulating blood flow and modulating various physiological processes .

- Modulation of Enzyme Activity : Research indicates that arginine derivatives can influence enzyme activity and receptor interactions, which may lead to therapeutic benefits in various clinical settings .

Applications in Research and Therapy

N-BOC-D-Arginine hydrochloride is utilized in several fields, including:

- Peptide Synthesis : It serves as a protecting group in peptide synthesis, allowing for the selective modification of amino acids and facilitating the creation of complex peptide structures .

- Drug Development : The compound is significant in developing new pharmaceuticals, particularly those involving arginine derivatives that enhance drug efficacy and bioavailability .

- Biotechnology : It aids in the stabilization and solubility of proteins during recombinant protein production, which is vital for the expression and purification processes .

Case Studies and Experimental Evidence

- Athletic Performance :

- Anti-inflammatory Properties :

- Anticancer Activity :

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of N-BOC-D-Arginine hydrochloride compared to other arginine derivatives:

| Activity Type | N-BOC-D-Arginine Hydrochloride | L-Arginine Hydrochloride | Other Derivatives |

|---|---|---|---|

| Nitric Oxide Production | High | High | Moderate |

| Antioxidant Activity | Moderate | Low | High |

| Anticancer Effects | Significant | Moderate | Significant |

| Anti-inflammatory | High | Moderate | Variable |

Eigenschaften

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N4O4.ClH/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDELGKMVZYHPPB-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113712-06-4 | |

| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113712-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.